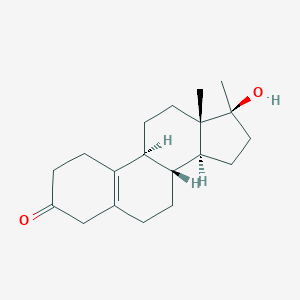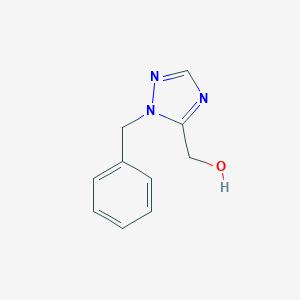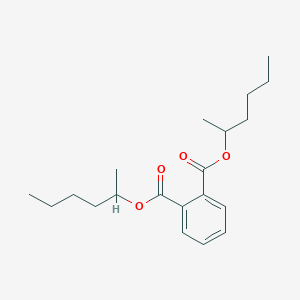
1,5-Dimethylnaphthalene
Overview
Description
1,5-Dimethylnaphthalene is a derivative of naphthalene with the molecular formula C12H12 . It has a molecular weight of 156.2237 .
Synthesis Analysis
The synthesis of 1,5-Dimethylnaphthalene can be achieved through bromination in the presence of iron . The reaction of 1,5-dimethylnaphthelene with bromine in the presence of iron powder leads to the formation of 2-, 3-, and 4-bromo-1,5-dimethylnaphthalenes and 2,6-, 2,7-, and 3,7-dibromo-1,5-dimethylnaphthalenes . The ratios of these products depend on the amount of catalyst .
Molecular Structure Analysis
The molecular structure of 1,5-Dimethylnaphthalene is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The reaction of 1,5-dimethylnaphthelene with bromine in the presence of iron powder leads to the formation of 2-, 3-, and 4-bromo-1,5-dimethylnaphthalenes and 2,6-, 2,7-, and 3,7-dibromo-1,5-dimethylnaphthalenes .
Physical And Chemical Properties Analysis
1,5-Dimethylnaphthalene has a density of 1.0±0.1 g/cm3 . It has a boiling point of 265.6±10.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 48.3±0.8 kJ/mol . The flash point is 111.4±9.7 °C . The index of refraction is 1.605 .
Scientific Research Applications
Organic Synthesis
1,5-Dimethylnaphthalene is utilized in organic synthesis, particularly in the formation of poly(phenylenemethylene)s from substituted benzenes or naphthalenes. These polymers exhibit good solubility in organic solvents and are more stable to heat and oxidation than phenolic novolacs .
Material Science
In material science, 1,5-Dimethylnaphthalene’s physical and chemical properties, such as its boiling and melting points, are essential for understanding its behavior in various industrial processes . Its thermodynamic data can aid in the design of materials that require specific thermal properties.
Pharmaceutical Research
1,5-Dimethylnaphthalene has been studied for its role in inhibiting cytochrome P450 enzymes, which are crucial in drug metabolism. Quantitative structure-activity relationship (QSAR) studies utilize it to predict the interaction of compounds with these enzymes .
Environmental Studies
Environmental studies have investigated the biodegradation kinetics of 1,5-Dimethylnaphthalene, particularly its interaction with other polycyclic aromatic hydrocarbons (PAHs) and its degradation by specific bacterial strains . This research is vital for understanding the environmental impact and remediation of PAH contamination.
Analytical Chemistry
1,5-Dimethylnaphthalene is used in analytical chemistry as a standard for calibrating instruments and developing analytical methods. Its well-defined physical properties make it suitable for use in gas chromatography and mass spectrometry .
Industrial Uses
In industrial applications, 1,5-Dimethylnaphthalene serves as a reference standard for environmental analysis and testing. It is also used in the production of high-quality reference materials for laboratory testing .
Safety and Hazards
1,5-Dimethylnaphthalene can cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mechanism of Action
Target of Action
1,5-Dimethylnaphthalene is a derivative of naphthalene It’s known that naphthalene and its derivatives generally interact with cytochrome p450 enzymes .
Mode of Action
It’s known that naphthalene derivatives can undergo reactions such as bromination in the presence of catalysts like iron . This suggests that 1,5-Dimethylnaphthalene might interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s known that naphthalene and its derivatives can affect the function of cytochrome p450 enzymes , which play a crucial role in the metabolism of various substances in the body.
Pharmacokinetics
It’s known that naphthalene and its derivatives are lipophilic , suggesting that they might be well-absorbed and distributed in the body. The metabolism of these compounds is likely to involve cytochrome P450 enzymes .
Result of Action
It’s known that naphthalene and its derivatives can have toxic effects, potentially due to their interaction with cytochrome p450 enzymes .
Action Environment
The action, efficacy, and stability of 1,5-Dimethylnaphthalene can be influenced by various environmental factors. For instance, its solubility in water is relatively low , which could affect its bioavailability and distribution in the body. Furthermore, its reactivity might be influenced by the presence of catalysts .
properties
IUPAC Name |
1,5-dimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDBCEWUYXVGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060351 | |
| Record name | 1,5-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 1,5-Dimethylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15236 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0084 [mmHg] | |
| Record name | 1,5-Dimethylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15236 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,5-Dimethylnaphthalene | |
CAS RN |
571-61-9 | |
| Record name | 1,5-Dimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-DIMETHYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-DIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60CM3233U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 1,5-dimethylnaphthalene is C12H12, and its molecular weight is 156.22 g/mol.
A: Yes, researchers have utilized various spectroscopic techniques to characterize 1,5-dimethylnaphthalene. These include:* FT-IR and FT-Raman spectroscopy: [, ] These techniques provide insights into the vibrational frequencies and structural characteristics of the molecule. * NMR spectroscopy: [, ] Both 1H and 13C NMR spectra have been utilized to elucidate the structure and study the behavior of 1,5-dimethylnaphthalene in various environments.* EPR spectroscopy: [] This technique has been employed to investigate the formation and transformation products of 1,5-dimethylnaphthalene radical cations.
A: Studies utilizing fluorescence probes demonstrate that 1,5-dimethylnaphthalene exhibits mobility within the solvent-rich regions of both isotactic polystyrene [] and syndiotactic polystyrene [, ] gels. This suggests compatibility and mobility within these specific environments.
A: While 1,5-dimethylnaphthalene itself may not be directly used as a catalyst, its unique reactivity makes it a valuable building block for synthesizing more complex molecules. For example, it can undergo bromination reactions, with the reaction mechanism and product distribution being influenced by factors like the catalyst and reaction conditions [, ].
A: Yes, density functional theory (DFT) calculations have been employed to predict the vibrational frequencies and intensities of 1,5-dimethylnaphthalene, providing theoretical support for experimental spectroscopic data [, ].
A: The position of methyl groups significantly impacts the reactivity of dimethylnaphthalenes. For instance, 1,5-dimethylnaphthalene demonstrates a distinct pressure response compared to other isomers, highlighting the importance of substitution patterns in determining molecular behavior []. Furthermore, the presence of a peri-methyl group in 1,5-dimethylnaphthalene can interfere with σ coupling at the 1-position during radical cation formation [].
A: While specific stability studies on 1,5-dimethylnaphthalene are limited within the provided research, its persistence as a contaminant in environments like sea mustard [] suggests a certain degree of stability under those conditions.
A: 1,5-Dimethylnaphthalene is considered an environmental pollutant. Studies have investigated its biodegradation kinetics, revealing that the presence of other PAHs can negatively impact its biodegradation rate by Sphingomonas paucimobilis EPA505 [].
A: The determination of the crystal structure of 1,5-dimethylnaphthalene using neutron diffraction [] marked a significant advancement in understanding its molecular arrangement and steric effects caused by the methyl groups.
A: 1,5-Dimethylnaphthalene serves as a valuable probe molecule in material science, particularly in studying the free volume and molecular mobility within polymer gel systems using fluorescence techniques [, , ]. Additionally, its presence as a contaminant in food products like sea mustard [] highlights its relevance in food chemistry and safety.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)

![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)







